1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene
Brand Name: Vulcanchem
CAS No.: 2426-89-3
VCID: VC20758223
InChI: InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7-
SMILES: COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2
Molecular Formula: C16H14N2O6
Molecular Weight: 330.29 g/mol

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene

CAS No.: 2426-89-3

Cat. No.: VC20758223

Molecular Formula: C16H14N2O6

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene - 2426-89-3

CAS No. 2426-89-3
Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
IUPAC Name 1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene
Standard InChI InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7-
Standard InChI Key JSBRNDUJBKQPGF-FPLPWBNLSA-N
Isomeric SMILES COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2
SMILES COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2
Canonical SMILES COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2

Structural Characteristics

Molecular Structure

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene features a benzene ring as its core structural element, with four distinct functional groups attached at specific positions. The molecule possesses a relatively complex substitution pattern that contributes to its chemical reactivity and physical properties. Based on analysis of similar compounds, we can infer the following structural details:

Structural ParameterDescription
Core StructureBenzene ring
Position 1Methoxy group (-OCH₃)
Position 2Phenylmethoxy group (-OCH₂C₆H₅)
Position 4Nitro group (-NO₂)
Position 52-Nitroethenyl group (-CH=CH-NO₂)
Molecular FormulaC₁₆H₁₄N₂O₆ (estimated)
Molecular Weight~346.29 g/mol (estimated)

The presence of both electron-donating (methoxy, phenylmethoxy) and electron-withdrawing (nitro, nitroethenyl) groups creates an interesting electronic distribution within the molecule, influencing its reactivity patterns.

Functional Groups Analysis

The compound contains several key functional groups that define its chemical behavior:

  • Methoxy Group (-OCH₃): An electron-donating group that increases electron density in the aromatic ring, particularly at ortho and para positions. This group contributes to the molecule's potential for electrophilic aromatic substitution reactions.

  • Phenylmethoxy Group (-OCH₂C₆H₅): Also known as benzyloxy group, this substituent contains an additional aromatic ring connected via an ether linkage, adding steric bulk and potential for π-π interactions.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group that decreases electron density in the aromatic ring. This creates electrophilic sites and influences the compound's reactivity and stability .

  • 2-Nitroethenyl Group (-CH=CH-NO₂): Contains a carbon-carbon double bond conjugated with a nitro group, making it susceptible to nucleophilic addition reactions and other transformations. This group is particularly important for the compound's potential in synthetic applications .

The combined effect of these functional groups creates a molecule with unique electronic properties and reactivity patterns that differ from simpler benzene derivatives.

Physicochemical Properties

Physical Properties

Based on the properties of structurally similar compounds, the following physical characteristics can be estimated for 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureSimilar compounds like 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene are solids
ColorYellow to orangeCommon for nitro-aromatic compounds
Melting Point120-130°CBased on the melting point of 120-121°C for 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene
SolubilitySoluble in organic solvents (e.g., DMSO, chloroform); poorly soluble in waterTypical for aromatic compounds with similar functional groups
LogP~4.5-5.0Estimated based on the LogP of 4.47620 for 3-methoxy-2-nitro-1-(2-nitroethenyl)-4-phenylmethoxybenzene
Polar Surface Area (PSA)~110-120 ŲBased on the PSA of 110.10000 for related compounds

The compound likely appears as crystals or a powder at room temperature, with solubility characteristics typical of substituted aromatic compounds. The relatively high LogP value suggests significant lipophilicity, which would influence its partition behavior in biological systems and membrane permeability.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene would likely involve multiple steps. Based on the synthesis of similar compounds, the following routes could be employed:

  • Sequential Functionalization Approach:

    • Starting with a suitably substituted benzene derivative (e.g., 1,2-dimethoxybenzene)

    • Selective nitration to introduce the nitro group

    • Introduction of the phenylmethoxy group via Williamson ether synthesis

    • Henry reaction or similar condensation to introduce the nitroethenyl group

  • Convergent Synthesis:

    • Preparation of appropriately substituted building blocks

    • Coupling reactions to assemble the final molecule

    • Final modifications to achieve the desired substitution pattern

Reaction Conditions

The specific reaction conditions for synthesizing 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene would require careful control of temperature, solvent, and reagents:

  • Nitration: Typically performed using nitric acid in combination with sulfuric acid as a catalyst, with temperature control (0-5°C) to ensure regioselectivity.

  • Benzylation (Phenylmethoxylation): Often carried out using benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone or DMF at moderate temperatures (50-80°C).

  • Nitrovinylation: The introduction of the nitroethenyl group might involve a Henry reaction followed by dehydration, or a Wittig-type reaction with appropriate reagents .

Industrial production would likely employ optimized conditions with continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions

Types of Reactions

1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene can participate in various chemical reactions owing to its multiple functional groups:

  • Reduction Reactions:

    • The nitro groups can be reduced to amino groups using hydrogen with appropriate catalysts (e.g., Pd/C)

    • The nitroethenyl group can undergo selective reduction to form a nitroethyl derivative

  • Oxidation Reactions:

    • The methoxy and phenylmethoxy groups may undergo oxidative cleavage under certain conditions

    • The nitroethenyl group can be oxidized to form various products depending on the oxidizing agent

  • Substitution Reactions:

    • The aromatic ring may undergo electrophilic substitution, though the presence of nitro groups would decrease reactivity

    • The phenylmethoxy group can be cleaved under acidic conditions or by hydrogenolysis

  • Addition Reactions:

    • The nitroethenyl moiety can participate in Michael addition reactions with nucleophiles

    • Cycloaddition reactions are possible with the nitroethenyl group acting as a dienophile

Reaction Mechanisms

The reaction mechanisms involving 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene would depend on the specific reaction and conditions. Key mechanisms include:

  • Nucleophilic Addition to Nitroethenyl Group:

    • The electron-deficient β-carbon of the nitroethenyl group is susceptible to attack by nucleophiles

    • This reaction proceeds via a Michael-type addition mechanism

  • Reduction of Nitro Groups:

    • Proceeds through sequential reduction steps: R-NO₂ → R-NO → R-NHOH → R-NH₂

    • Catalytic hydrogenation typically follows this pathway under mild conditions

  • Cleavage of Phenylmethoxy Group:

    • Under acidic conditions, protonation of the oxygen followed by SN1 or SN2 displacement

    • Hydrogenolysis involves catalytic reduction of the C-O bond

Common Reagents and Conditions

Various reagents and conditions could be employed for reactions involving 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene:

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
Nitro ReductionH₂/Pd-C, Na₂S, Fe/HCl, SnCl₂Room temperature to moderate heating, various solventsCorresponding amino derivatives
Nitroethenyl ReductionNaBH₄, LiAlH₄, H₂/Pt0°C to room temperature, THF or MeOHNitroethyl derivative
Phenylmethoxy CleavageH₂/Pd-C, BBr₃, HBrRoom temperature to reflux, various solventsHydroxyl derivative
Michael AdditionVarious nucleophiles (amines, thiols, enolates)Room temperature to moderate heating, various solventsAddition products
OxidationKMnO₄, CrO₃, mCPBAVariable temperature, acidic conditionsOxidized derivatives

The selection of specific reagents and conditions would depend on the desired transformation and the need to preserve other functional groups in the molecule.

Applications and Research Significance

Research Significance

The study of 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene contributes to several areas of chemical research:

  • Structure-Activity Relationships: Investigation of how the specific substitution pattern affects chemical reactivity and potential biological activity.

  • Synthetic Methodology: Development of efficient methods for introducing multiple functional groups onto aromatic systems in a controlled manner.

  • Reaction Mechanism Studies: The compound provides a platform for studying various reaction mechanisms, particularly those involving nitroaromatic compounds and conjugated nitroalkenes.

  • Spectroscopic Analysis: The complex substitution pattern presents an interesting case for spectroscopic studies, including NMR, IR, and mass spectrometry .

Research Gaps and Future Directions

Current Research Gaps

Several research gaps exist regarding 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene:

  • Comprehensive Characterization: There is a need for complete spectroscopic and crystallographic characterization of the compound.

  • Reactivity Studies: Systematic investigation of the compound's reactivity under various conditions would provide valuable information for synthetic applications.

  • Structure-Property Relationships: Further research on how the specific substitution pattern affects physical and chemical properties would enhance understanding of this class of compounds .

  • Biological Activity: Evaluation of potential biological activities, if any, would expand the compound's application scope.

Future Research Directions

Promising areas for future research involving 1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene include:

  • Development of Efficient Synthetic Routes: Exploration of new methods for preparing the compound with improved yield and selectivity.

  • Transformation Studies: Investigation of selective transformations of specific functional groups while preserving others.

  • Application Development: Exploration of potential applications in areas such as organic electronics, photochemistry, or as synthetic building blocks .

  • Computational Studies: Theoretical investigations to better understand the electronic structure and reactivity patterns of the compound and its derivatives .

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